Spiro[5.5]undecan-3-one
Overview
Description
Design and Synthesis of Spiro[5.5]undecan-3-one Derivatives
Synthesis Analysis
Spiro[5.5]undecan-3-one derivatives have been synthesized through various innovative methods. A single-step amino acid-catalyzed synthesis produced optically pure spiro[5,5]undecane-1,5,9-triones with high diastereoselectivity and excellent yields . Another approach involved a domino autocatalytic reaction of imines with Meldrum's acid, leading to polyfunctionalized spiro[5.5]undecanes and dispiro[4.2.5.2]pentadecanes with remarkable diastereoselectivity . Additionally, diazaspiro[5.5]undecane derivatives were synthesized via a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones . A unique access to spiro[5.5]undecane frameworks was reported through alkynylation/dearomatizative cyclization, which can be used to construct an all-carbon quaternary spirocenter .
Molecular Structure Analysis
The molecular structures of spiro[5.5]undecan-3-one derivatives have been elucidated using various techniques. The diazaspiro-heterocyclic structure was mainly elucidated by NMR and X-ray crystallographic techniques, revealing that the cyclohexanone unit often prefers a chair conformation . The structural analysis of new spiro and trispiro compounds was carried out by NMR investigations and X-ray single crystal molecular structure determination .
Chemical Reactions Analysis
Spiro[5.5]undecan-3-one derivatives have been utilized in several chemical reactions. For instance, an expedient one-pot synthesis of carbocyclic spiro[5.5]undeca-1,4-dien-3-ones was achieved via 1,6-conjugate addition initiated formal [4+2] annulation sequences . Furthermore, the construction of spiro[5.5]undecanes containing a quaternary carbon atom adjacent to a spirocentre was accomplished via an Ireland ester Claisen rearrangement and RCM reaction sequence .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro[5.5]undecan-3-one derivatives have been explored in various studies. For example, the anticonvulsant activity of spiro[4.6]undecane-2-carboxylic acid was evaluated, and it was found to be the most active analogue tested in certain evaluations . The crystal structure of perhydroxylated 1,7-dioxaspiro[5.5]undecanes, also known as "spiro sugars," was determined, highlighting the all-trans arrangement of certain atoms and the absence of stereoelectronic effects typical of carbohydrates .
Relevant Case Studies
Several case studies have demonstrated the potential applications of spiro[5.5]undecan-3-one derivatives. Optically pure spiro[5,5]undecane-1,5,9-triones showed promising results as HIV-1 inhibitors, with certain compounds outperforming the known antiretroviral drug azidothymidine (AZT) . The synthesis of 4,4′-spirobi[pentacyclo[5.4.0.0^2,6.0^3,10.0^5,9]undecane] was reported, which has a high density and high volumetric heat of combustion, indicating its potential for energy storage applications .
Scientific Research Applications
Chiral Separation and Configuration Determination : Spiro[5.5]undecan-3-one derivatives have been synthesized and used for chiral separation, which is crucial in pharmaceuticals for creating active ingredients and catalysts. These compounds have been successfully separated using high-performance liquid chromatography (HPLC) methods (Liang et al., 2008).
Stereochemistry of Derivatives : Research has focused on synthesizing and investigating the stereochemistry of various spiro[5.5]undecan-3-one derivatives, highlighting the diversity and complexity of these compounds (Mihis et al., 2012).
Synthesis and Crystal Structures : Novel spiro compounds containing spiro[5.5]undecan-3-one have been synthesized and characterized, providing insights into their crystal structures and potential applications in material science (Zeng et al., 2010).
Synthesis Techniques : Advanced techniques have been developed for the synthesis of spiro[5.5]undecan-3-one frameworks, contributing to the rapid synthesis of motifs useful in natural product synthesis (Shao et al., 2016).
Pharmaceutical and Biological Activities : Spiro[5.5]undecan-3-one derivatives have been synthesized for potential pharmaceutical and biological activities, indicating the compound's relevance in drug discovery and medicinal chemistry (Islam et al., 2017).
Polymers and Material Science : Spiro[5.5]undecan-3-one derivatives have been used in the synthesis of polymers, studying their properties and potential applications in material science (Kume et al., 2006).
Natural Product Synthesis : The compound has been utilized in the synthesis of natural product-inspired scaffolds for drug discovery, demonstrating its versatility in organic synthesis (Jenkins et al., 2009).
Safety And Hazards
Spiro[5.5]undecan-3-one is labeled with the GHS07 pictogram . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
properties
IUPAC Name |
spiro[5.5]undecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPAUQVWJAXYOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341589 | |
Record name | Spiro[5.5]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[5.5]undecan-3-one | |
CAS RN |
1890-25-1 | |
Record name | Spiro[5.5]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[5.5]undecan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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